Kaempferol Tri-O-methoxymethyl Ether
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Overview
Description
Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .
Industrial Production Methods
This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Kaempferol Tri-O-methoxymethyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield kaempferol derivatives with additional hydroxyl groups, while substitution reactions can produce various substituted kaempferol ethers .
Scientific Research Applications
Kaempferol Tri-O-methoxymethyl Ether is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: To investigate its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in treating diseases like cancer and inflammation.
Industry: Used in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK
Comparison with Similar Compounds
Similar Compounds
Kaempferol: The parent compound, known for its wide range of biological activities.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Myricetin: A flavonoid with strong antioxidant and anticancer activities
Uniqueness
Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .
Biological Activity
Kaempferol Tri-O-methoxymethyl Ether (KTM) is a methylated derivative of kaempferol, a flavonoid widely recognized for its diverse biological activities. This article explores the biological activity of KTM, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by research findings and case studies.
1. Chemical Structure and Synthesis
KTM is synthesized through selective methylation of kaempferol, specifically targeting the hydroxyl groups to form methoxymethyl ethers. The synthesis involves controlled reactions using agents like dimethyl sulfate under specific conditions to achieve high yields of methylated derivatives .
2.1 Anti-inflammatory Properties
KTM exhibits significant anti-inflammatory effects. Research indicates that kaempferol and its derivatives modulate pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
- Mechanism of Action : KTM reduces inflammation by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of inflammatory mediators .
Study | Findings |
---|---|
KTM inhibits COX-2 and iNOS, reducing inflammation in models of sepsis and arthritis. | |
Demonstrated protective effects in neurodegenerative disorders by modulating inflammatory pathways. |
2.2 Antimicrobial Activity
KTM shows promising antimicrobial properties against various pathogens, including bacteria and fungi. Studies have identified its effectiveness in disrupting bacterial cell membranes and inhibiting DNA gyrase, a critical enzyme for bacterial replication .
- Mechanism of Action : The antimicrobial action is attributed to membrane disruption and interference with fatty acid biosynthesis in bacteria .
Pathogen | Activity |
---|---|
Escherichia coli | Effective in damaging cell membranes, leading to cell lysis. |
Staphylococcus aureus | Inhibits DNA gyrase, preventing replication. |
2.3 Anticancer Effects
KTM has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has shown effectiveness against various cancer cell lines, including colon and breast cancer cells.
- Mechanism of Action : KTM induces apoptosis and cell cycle arrest in cancer cells through modulation of signaling pathways such as mTOR/PI3K .
Cancer Type | Effect |
---|---|
Colon Cancer (Caco-2) | Induces apoptosis and inhibits cell proliferation. |
Breast Cancer | Suppresses invasion and induces cell cycle arrest at the G2/M phase. |
3.1 In Vivo Studies
A study investigated the anti-inflammatory effects of KTM in a rat model of arthritis, demonstrating significant reductions in swelling and pain compared to control groups .
3.2 Clinical Trials
Preliminary clinical trials have suggested that kaempferol derivatives may enhance the efficacy of conventional cancer therapies by sensitizing tumor cells to chemotherapeutic agents .
4. Conclusion
This compound demonstrates substantial biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer domains. Its mechanisms involve modulation of key signaling pathways and direct interactions with cellular components, making it a compound of interest for therapeutic applications.
Further research is warranted to explore its pharmacokinetics, bioavailability, and potential clinical applications across various diseases.
Properties
IUPAC Name |
5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJTZHMJMFNAGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464247 |
Source
|
Record name | AGN-PC-00816I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-66-7 |
Source
|
Record name | AGN-PC-00816I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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